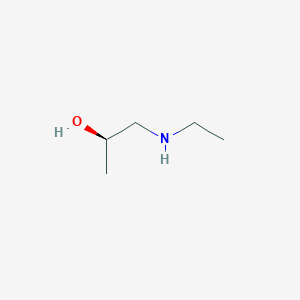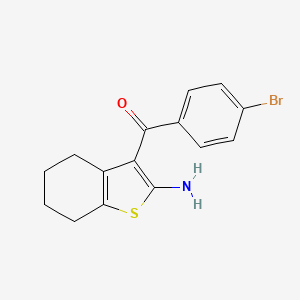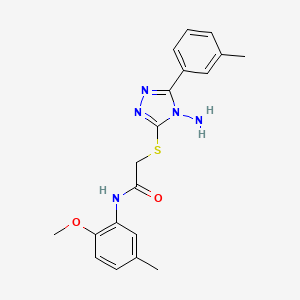
(R)-1-(ethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(ethylamino)propan-2-ol, also known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic amine that acts as a bronchodilator and stimulant, and has been used to treat asthma, nasal congestion, and fatigue. In recent years, ephedrine has gained attention for its potential use as a performance-enhancing drug and for its role in the illicit production of methamphetamine.
Scientific Research Applications
Synthesis and Pharmacological Properties
- (R)-1-(ethylamino)propan-2-ol derivatives have been synthesized and tested for various pharmacological activities, including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These compounds also exhibit binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors (Groszek et al., 2009).
Anticancer Potential
- A specific derivative, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), has shown promise as an anticancer drug. It induces cell death in various human cancer cell lines and effectively suppresses tumor growth in mice, suggesting its potential in cancer therapy (Nishizaki et al., 2014).
Adrenolytic Activity
- New propanolamine derivatives have been synthesized and shown to possess adrenolytic activity. These compounds have been evaluated for their potential in treating conditions like hypertension and arrhythmias due to their interaction with adrenoceptors (Groszek et al., 2010).
Structural and Computational Studies
- Structural and computational studies on various derivatives, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, have been conducted. These studies involve techniques like X-ray crystallography and density functional theory (DFT), providing insights into the molecular structure and properties of these compounds (Nycz et al., 2011).
Pharmacokinetics
- Research on the pharmacokinetics of various aminopropan-2-ol derivatives has been conducted. This includes developing methods for their quantification in biological samples, which is crucial for understanding their behavior in the body (Walczak, 2014).
Chemical Transformations
- Studies have explored the chemical transformations of related compounds, like the reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine in propan-2-ol. Such research contributes to the broader understanding of chemical reactions and synthesis pathways (Semenov et al., 2010).
Metabolism and Toxicological Analysis
- Identification of specific metabolites of related designer drugs in human urine has been reported. Understanding the metabolism of these compounds is essential for forensic and clinical toxicology (Zaitsu et al., 2009).
properties
IUPAC Name |
(2R)-1-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)



![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)



![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)
